![molecular formula C10H10N4O B7459423 1-methyl-N-pyridin-4-ylpyrazole-4-carboxamide](/img/structure/B7459423.png)
1-methyl-N-pyridin-4-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPCC and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways in the body, which leads to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted investigations. However, one limitation is its potential toxicity, which requires careful handling and monitoring during experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to explore its potential use as a building block for the synthesis of other compounds with specific properties. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
In conclusion, 1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide involves the reaction of pyridine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction mixture is then heated to reflux temperature, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-pyridin-4-ylpyrazole-4-carboxamide has been studied for its potential applications in various scientific fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
1-methyl-N-pyridin-4-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAAYHBGWPBHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-pyridin-4-ylpyrazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.